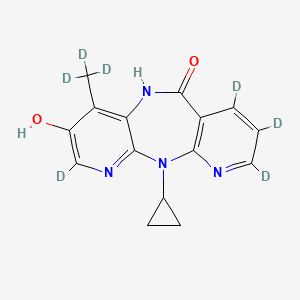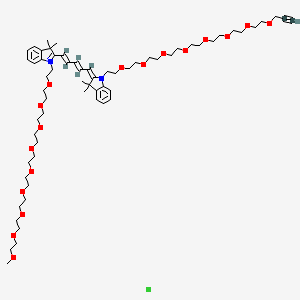
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 is a compound that combines polyethylene glycol (PEG) chains with a cyanine dye (Cy5). This compound is often used in bioconjugation and imaging applications due to its water solubility, biocompatibility, and fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 typically involves the following steps:
PEGylation: The attachment of PEG chains to the core structure. This can be achieved through various coupling reactions, such as esterification or amidation.
Propargylation: Introduction of a propargyl group to one end of the PEG chain. This is often done using propargyl bromide in the presence of a base.
Cy5 Conjugation: The final step involves the conjugation of the Cy5 dye to the PEGylated structure. This can be done using click chemistry, where the alkyne group of the propargyl-PEG reacts with an azide-functionalized Cy5 dye.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of automated synthesizers and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group.
Reduction: Reduction reactions might be less common but could occur under specific conditions.
Substitution: The PEG chains can undergo substitution reactions, particularly at the terminal functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride might be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a fluorescent probe.
Biology: Employed in imaging studies, such as fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and as a part of drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools.
Mécanisme D'action
The mechanism of action of N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 involves its fluorescent properties. The Cy5 dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using various imaging techniques. The PEG chains enhance the solubility and biocompatibility of the compound, allowing it to be used in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(m-PEG9)-N’-(propargyl-PEG8)-Cy3: Similar structure but with a Cy3 dye, which has different fluorescent properties.
N-(m-PEG9)-N’-(propargyl-PEG8)-FITC: Uses fluorescein isothiocyanate (FITC) instead of Cy5, offering different excitation and emission wavelengths.
Uniqueness
N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 is unique due to its specific combination of PEG chains and Cy5 dye, providing a balance of solubility, biocompatibility, and fluorescent properties that are ideal for various applications in research and industry.
Propriétés
Formule moléculaire |
C63H99ClN2O17 |
|---|---|
Poids moléculaire |
1191.9 g/mol |
Nom IUPAC |
2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride |
InChI |
InChI=1S/C63H99N2O17.ClH/c1-7-23-67-28-31-71-36-39-75-44-47-79-52-53-80-48-45-76-40-37-72-32-29-68-24-21-64-58-17-13-11-15-56(58)62(2,3)60(64)19-9-8-10-20-61-63(4,5)57-16-12-14-18-59(57)65(61)22-25-69-30-33-73-38-41-77-46-49-81-54-55-82-51-50-78-43-42-74-35-34-70-27-26-66-6;/h1,8-20H,21-55H2,2-6H3;1H/q+1;/p-1 |
Clé InChI |
VABDRXYBYVPCHX-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
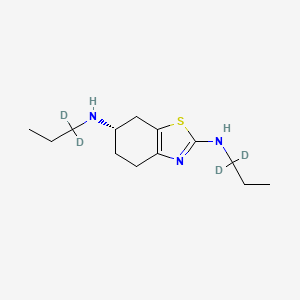
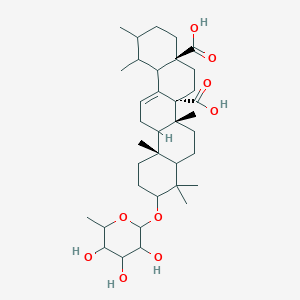
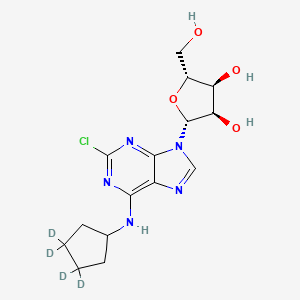
![2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B15144922.png)
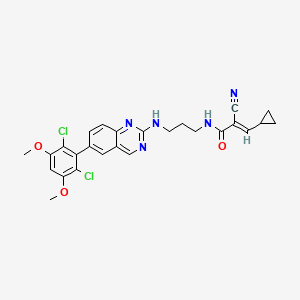
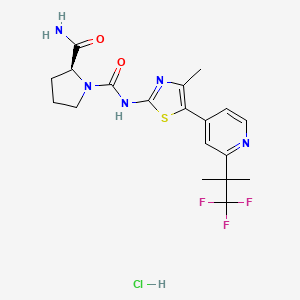
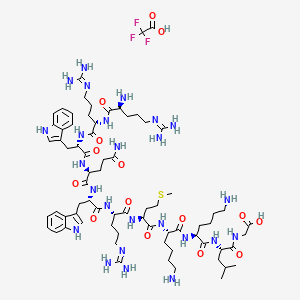
![(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15144932.png)
![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)
![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)

